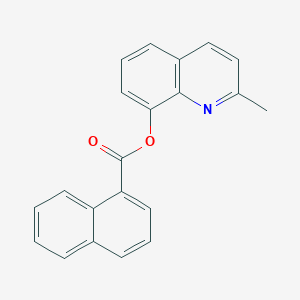
2-Methyl-8-quinolinyl 1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-quinolinyl 1-naphthoate (also known as MNQ) is a chemical compound that has been extensively studied for its potential use in scientific research. MNQ is a synthetic derivative of the naturally occurring compound quinolinic acid, and it has been shown to have a variety of interesting properties that make it an attractive candidate for use in a wide range of research applications.
Wirkmechanismus
The mechanism of action of MNQ is not completely understood, but it is thought to involve the formation of a complex between the compound and DNA or RNA. This complex then emits fluorescence when excited with light of a specific wavelength, which allows researchers to visualize the location and behavior of the molecules of interest.
Biochemical and Physiological Effects:
MNQ has been shown to have a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MNQ has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating a variety of different diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MNQ in laboratory experiments is its high selectivity for DNA and RNA. This makes it an excellent tool for studying the dynamics of these molecules in living cells. However, there are also some limitations to using MNQ. For example, it can be difficult to deliver MNQ to specific cells or tissues, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research involving MNQ. One area of interest is the development of new imaging techniques that use MNQ as a fluorescent probe. Another potential direction is the use of MNQ as a therapeutic agent for treating diseases such as Alzheimer's disease, which is characterized by the accumulation of abnormal proteins in the brain. Additionally, MNQ may have applications in the field of nanotechnology, where it could be used to create new materials with unique properties. Overall, the future looks bright for MNQ, and it is likely that this compound will continue to be an important tool for scientific research for many years to come.
Synthesemethoden
MNQ can be synthesized using a variety of different methods, but one of the most commonly used approaches involves the reaction of 2-methylquinoline with 1-naphthoic acid in the presence of a catalyst such as phosphorus oxychloride. This reaction produces MNQ as a yellow crystalline solid, which can then be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
MNQ has been used extensively in scientific research as a tool for studying various biological processes. One of the most exciting potential applications of MNQ is as a fluorescent probe for imaging cellular structures and functions. MNQ has been shown to selectively bind to DNA and RNA, which makes it an excellent tool for studying the dynamics of these molecules in living cells.
Eigenschaften
Molekularformel |
C21H15NO2 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H15NO2/c1-14-12-13-16-8-5-11-19(20(16)22-14)24-21(23)18-10-4-7-15-6-2-3-9-17(15)18/h2-13H,1H3 |
InChI-Schlüssel |
NJDUUWLAHOBXJO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)








